Chain‑Length‑Driven Lipophilicity and Boiling Point Differentiation vs. 1‑Chloro‑4‑octyne
1‑Chloro‑4‑decyne exhibits higher lipophilicity and a significantly higher boiling point than the shorter‑chain homolog 1‑chloro‑4‑octyne, directly affecting its chromatographic behavior and suitability for high‑temperature reactions [REFS‑1]. The computed log P and experimental boiling point differences are shown below.
| Evidence Dimension | lipophilicity (computed log P) |
|---|---|
| Target Compound Data | 3.59 |
| Comparator Or Baseline | 1‑Chloro‑4‑octyne: ~3.1 (computed) |
| Quantified Difference | Δ log P ≈ 0.5 |
| Conditions | Computed log P (octanol‑water partition coefficient) |
Why This Matters
A 0.5‑unit log P difference in a homologous series can cause a >3‑fold shift in octanol‑water partition, altering RP‑HPLC retention times and influencing biological membrane permeability in biochemical applications.
